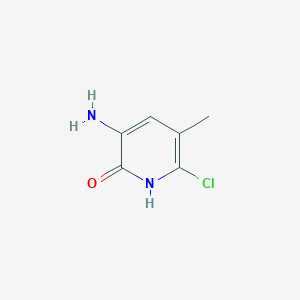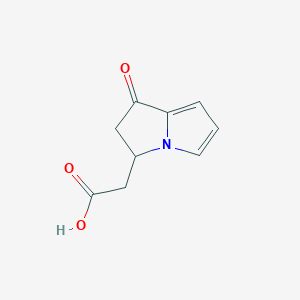
Sodium trichloroacetate trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium trichloroacetate trihydrate is a chemical compound with the formula CCl3CO2Na·3H2O. It is a derivative of trichloroacetic acid and is known for its use in various chemical and industrial applications. The compound appears as a white crystalline solid and is highly soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
Sodium trichloroacetate trihydrate is typically synthesized by neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate. The reaction is as follows:
CCl3COOH+NaOH→CCl3COONa+H2O
The resulting sodium trichloroacetate is then crystallized from an aqueous solution to obtain the trihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization of trichloroacetic acid with sodium hydroxide. The process is carried out in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified and crystallized to achieve the desired trihydrate form.
化学反応の分析
Types of Reactions
Sodium trichloroacetate trihydrate undergoes several types of chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation to produce trichloromethyl anion, which is a strong nucleophile.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of dimethylformamide (DMF) and aldehydes, leading to the formation of trichloromethyl carbinols.
Substitution: this compound can react with aldehydes, ketones, and acyl halides under basic conditions to introduce the trichloromethyl group.
Major Products Formed
Trichloromethyl Carbinols: Formed from the reaction with aldehydes.
Substituted Carbonyl Compounds: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Sodium trichloroacetate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing the trichloromethyl group into organic molecules.
Biology: The compound is employed in transcript mapping to increase sensitivity and precision.
Medicine: It has been studied for its potential use in various biochemical assays.
Industry: this compound is used in the textile industry as an acid-binding reagent during the dyeing process.
作用機序
The primary mechanism of action of sodium trichloroacetate trihydrate involves the generation of trichloromethyl anion through decarboxylation. This anion is a strong nucleophile that can attack various carbonyl functional groups, leading to the formation of new chemical bonds. The molecular targets include aldehydes, ketones, and acyl halides, which are transformed into trichloromethyl-substituted products.
類似化合物との比較
Similar Compounds
- Sodium trifluoroacetate
- Sodium chloroacetate
- Sodium acetate
Uniqueness
Sodium trichloroacetate trihydrate is unique due to its strong electron-withdrawing trichloromethyl group, which makes it a weaker base compared to sodium acetate. This property allows it to participate in specific nucleophilic substitution reactions that are not as readily achievable with other similar compounds.
特性
分子式 |
C2H6Cl3NaO5 |
|---|---|
分子量 |
239.41 g/mol |
IUPAC名 |
sodium;2,2,2-trichloroacetate;trihydrate |
InChI |
InChI=1S/C2HCl3O2.Na.3H2O/c3-2(4,5)1(6)7;;;;/h(H,6,7);;3*1H2/q;+1;;;/p-1 |
InChIキー |
OGGAUQRIKULKOG-UHFFFAOYSA-M |
正規SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].O.O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




